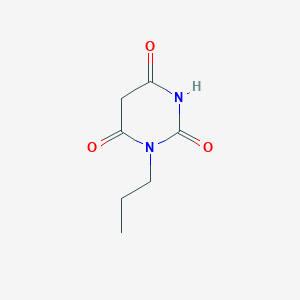

1-Propyl-1,3-diazinane-2,4,6-trione

Description

Contextualization of 1-Propyl-1,3-diazinane-2,4,6-trione within Pyrimidine-2,4,6-trione Scaffold Chemistry

This compound is a derivative of barbituric acid, a key parent compound in the synthesis of a wide range of pharmacologically important molecules known as barbiturates. mdpi.com The core of this family is the pyrimidine-2,4,6(1H,3H,5H)-trione structure, a heterocyclic compound featuring a six-membered ring with two nitrogen atoms and four carbon atoms. mdpi.comkeyorganics.net This scaffold, also known as malonylurea, is formed from the condensation of urea (B33335) and malonic acid. britannica.comnih.gov

The pyrimidine-2,4,6-trione scaffold is a versatile building block in organic synthesis. mdpi.com Its chemical reactivity, particularly at the C-5 position, allows for the introduction of various substituents, leading to a vast library of derivatives with diverse properties. mdpi.compharmatutor.org These modifications are central to the exploration of their biological activities. Researchers have synthesized numerous derivatives by modifying this scaffold, leading to compounds with potential applications in medicinal chemistry. nih.govnih.govresearchgate.net

Nomenclature and Isomeric Considerations of 1,3-Diazinane-2,4,6-triones

The systematic IUPAC name for the core structure is 1,3-diazinane-2,4,6-trione. nih.gov The term "diazinane" specifies a saturated six-membered ring containing two nitrogen atoms. wikipedia.org The numbers 1 and 3 indicate the positions of the nitrogen atoms within the ring, and "trione" signifies the presence of three keto (C=O) groups at positions 2, 4, and 6.

Commonly, this class of compounds is referred to as barbiturates, with the parent structure being barbituric acid. mdpi.com The specific compound of interest, this compound, indicates a propyl group (-CH2CH2CH3) attached to the nitrogen atom at the first position of the ring.

Isomerism is an important consideration for 1,3-diazinane-2,4,6-triones. Positional isomers can exist depending on the location of the substituents on the ring. For a monosubstituted derivative like this compound, the propyl group is located at the N-1 position. If the propyl group were at the C-5 position, the compound would be 5-Propyl-1,3-diazinane-2,4,6-trione. Furthermore, if different substituents are present on the two nitrogen atoms, additional isomers are possible. The nature and position of these substituents are crucial in determining the compound's chemical and biological characteristics. pharmatutor.org

Historical Development and Significance of Diazinane-2,4,6-triones in Organic and Medicinal Chemistry Research

The history of diazinane-2,4,6-triones is intrinsically linked to the discovery and development of barbiturates. Barbituric acid was first synthesized in 1864 by Adolf von Baeyer. mdpi.comnih.gov However, it was not until the early 20th century that the therapeutic potential of its derivatives was realized. In 1903, barbital (B3395916) was synthesized, followed by phenobarbital (B1680315) in 1912. britannica.comnih.gov These were among the first commercially successful barbiturates and were widely used for their sedative and hypnotic effects. britannica.com

Throughout the early to mid-20th century, extensive research led to the synthesis of over 2,500 different barbiturate (B1230296) derivatives. nih.govpharmatutor.org These compounds became mainstays in medicine, used as sedatives, hypnotics, and anticonvulsants. mdpi.comnih.gov The pharmacological effects of these derivatives were found to be highly dependent on the nature of the substituents at the C-5 position of the barbituric acid ring. mdpi.com

The widespread use of barbiturates declined from the 1960s onwards due to the development of safer alternatives with fewer side effects, such as benzodiazepines. britannica.compharmatutor.org Nevertheless, the study of diazinane-2,4,6-triones continues to be relevant in organic and medicinal chemistry. The pyrimidine-2,4,6-trione scaffold is still explored for developing new compounds with potential therapeutic applications beyond their traditional central nervous system depressant effects. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-propyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-2-3-9-6(11)4-5(10)8-7(9)12/h2-4H2,1H3,(H,8,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOHLFXRXDBIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301352 | |

| Record name | 1-propylpyrimidine-2,4,6(1h,3h,5h)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5496-93-5 | |

| Record name | NSC142569 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-propylpyrimidine-2,4,6(1h,3h,5h)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Propyl 1,3 Diazinane 2,4,6 Trione and Its Structural Analogues

Strategies for 1,3-Diazinane-2,4,6-trione Core Assembly

The formation of the 1,3-diazinane-2,4,6-trione, or barbituric acid, nucleus is a critical step in the synthesis of its derivatives. This is typically achieved through condensation reactions that form the heterocyclic ring.

Cyclocondensation Approaches

A primary and well-established method for synthesizing the barbituric acid core is through the cyclocondensation reaction of a urea (B33335) derivative with a malonic acid derivative. cutm.ac.inwikipedia.org This reaction is a cornerstone in the synthesis of a wide array of barbiturates. cutm.ac.inwikipedia.org

The general reaction is as follows: Urea + Diethyl Malonate --(Sodium Ethoxide)--> Barbituric Acid cutm.ac.in

A variety of substituted malonates can be used to introduce substituents at the 5-position of the barbituric acid ring, which can influence the compound's properties. europa.eu

Catalytic Pathways in Core Synthesis

Catalysis plays a significant role in modern synthetic strategies, offering milder reaction conditions and improved efficiency. In the synthesis of the 1,3-diazinane-2,4,6-trione core, various catalysts have been explored.

Phase transfer catalysis (PTC) has been effectively used in the synthesis of barbituric acid derivatives. ijcpa.in This technique facilitates the reaction between reactants in different phases, often leading to higher yields and simpler work-up procedures. For instance, the use of tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst in the presence of a base like potassium carbonate has been reported for the synthesis of barbituric acid derivatives in a dioxane solvent system. ijcpa.in

Furthermore, the use of solid acid catalysts like Montmorillonite KSF has been investigated for Knoevenagel-type condensations involving barbituric acid. These catalysts can provide both Lewis and Brønsted acidities, which can be beneficial for the reaction.

One-Pot Synthetic Routes to Diazinane-2,4,6-triones

One-pot syntheses are highly desirable in organic chemistry as they reduce the number of separate purification steps, save time, and minimize waste. Several one-pot methods for the synthesis of substituted diazinane-2,4,6-triones have been developed.

One such method involves a three-component sequential reaction. For example, the condensation of N-alkyl, N'-aryl carbodiimides with malonic acid monoesters can produce N-acyl urea derivatives, which can then be cyclized to C-monosubstituted barbiturates by adding a suitable base in the same reaction vessel. nih.gov This approach allows for the synthesis of fully substituted barbiturates in a single pot by introducing an electrophile in the final step. nih.gov

Another one-pot approach utilizes microwave irradiation in the absence of a solvent to condense barbituric acids with aldehydes and dihydropyridines, leading to 5-benzylated barbituric acids. nih.gov

Selective N-Alkylation Strategies for Introducing the Propyl Moiety

Once the 1,3-diazinane-2,4,6-trione core is assembled, the next crucial step is the introduction of the propyl group at the N1 position. This requires selective alkylation strategies.

Direct Alkylation Methods for N1-Substitution

Direct N-alkylation of the barbituric acid ring is a common method for introducing alkyl groups. This can be achieved by reacting the barbituric acid with an alkylating agent, such as a propyl halide or propyl sulfate, in the presence of a base. publish.csiro.aunih.gov The basic conditions facilitate the deprotonation of the nitrogen atom, making it nucleophilic and ready to react with the electrophilic alkylating agent. mdpi.com

The choice of base and solvent can influence the selectivity of the alkylation, as both N-alkylation and O-alkylation are possible. mdpi.com Potassium carbonate is a commonly used base for these reactions, often in a solvent like absolute ethanol. publish.csiro.au

A general procedure involves refluxing the barbituric acid with an excess of the alkylating agent and potassium carbonate. publish.csiro.au After the reaction is complete, the solvent is removed, and the product is isolated through extraction and purification. publish.csiro.au

Precursor-Based Propylation Techniques

An alternative to direct alkylation is to use a propyl-substituted precursor in the initial cyclocondensation reaction. This method involves synthesizing N-propylurea first and then reacting it with a suitable malonic acid derivative. nih.gov

The synthesis of N-propylurea can be achieved through various standard organic chemistry methods. This N-propylurea is then condensed with a malonic ester, such as diethyl malonate, under basic conditions to form 1-propyl-1,3-diazinane-2,4,6-trione directly. nih.gov This approach ensures that the propyl group is located at the desired N1 position from the outset.

This method offers the advantage of regioselectivity, avoiding the potential for mixtures of N- and O-alkylated products that can occur with direct alkylation. mdpi.com

Data Tables

Table 1: Cyclocondensation Reaction for Barbituric Acid Synthesis

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Conditions | Product | Reported Yield | Reference |

| Urea | Diethyl Malonate | Sodium Ethoxide | Absolute Ethanol | Reflux, 7 hours | Barbituric Acid | 72-78% | cutm.ac.in, orgsyn.org |

| Barbituric Acid | Phenylisothiocyanate & Arylediene derivatives | K2CO3 / TBAB | Dioxane | PTC | Heterocyclic Barbiturates | Good to Excellent | ijcpa.in |

Table 2: N-Alkylation of Barbiturates

| Substrate | Alkylating Agent | Base | Solvent | Conditions | Product | Reference |

| Barbituric Acid | Alkylating Agent (tenfold excess) | Potassium Carbonate (excess) | Absolute Ethanol | Reflux, 10-30 min | N-alkylated barbiturate (B1230296) | publish.csiro.au |

| Diphenylhydantoin | Diethyl Sulphate | Potassium Carbonate | Absolute Ethanol | Reflux, 1.5 hours | Monoethyl derivative | publish.csiro.au |

Optimization of Reaction Conditions and Reagent Selection

The synthesis of this compound typically involves the N-alkylation of a barbiturate precursor. The efficiency and selectivity of this reaction are highly dependent on the careful selection and optimization of various parameters, including solvent systems and the nature of the reagents employed.

Solvent Systems and Reaction Media Engineering (e.g., THF-H₂O)

The choice of solvent is critical in the N-alkylation of barbiturates, influencing reaction rates, yields, and the regioselectivity of the alkylation (N1 vs. N1,N3-dialkylation). While a range of solvents can be utilized, mixed solvent systems such as Tetrahydrofuran (THF) and water (H₂O) have been explored to modulate the solubility of both the barbiturate salt and the alkylating agent, potentially enhancing the reaction efficiency.

The use of a THF-H₂O co-solvent system can offer a balance between a non-polar and polar environment. THF can effectively dissolve the starting barbituric acid and the alkylating agent (e.g., propyl bromide), while water can facilitate the dissolution of the base required for the deprotonation of the barbiturate nitrogen. This biphasic or homogeneous mixture, depending on the ratio, can promote interfacial or bulk reaction, respectively. The engineering of the reaction medium by varying the THF to H₂O ratio allows for fine-tuning of the reaction conditions to optimize the yield of the desired N-propylated product.

Table 1: Effect of Solvent System on the N-propylation of Barbituric Acid

| Solvent System (v/v) | Base | Alkylating Agent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |

| Ethanol | K₂CO₃ | Propyl bromide | Reflux | 12 | Moderate |

| DMF | NaH | Propyl iodide | 25 | 6 | High |

| THF-H₂O (9:1) | NaOH | Propyl bromide | 50 | 8 | Good |

| Acetonitrile | Cs₂CO₃ | Propyl bromide | Reflux | 10 | Moderate to Good |

Note: The data in this table is illustrative and based on general observations for N-alkylation of similar heterocyclic compounds. Specific yields may vary based on precise reaction conditions.

Role of Oxidative and Reductive Agents in Diazinane-2,4,6-trione Synthesis (e.g., SeO₂-H₂O₂)

While the primary route to this compound is through N-alkylation, oxidative and reductive agents can play a role in the synthesis of the core diazinane-2,4,6-trione ring or its subsequent modification. Selenium dioxide (SeO₂) in combination with hydrogen peroxide (H₂O₂) is a known oxidizing system capable of various transformations in heterocyclic chemistry. nih.gov

The SeO₂-H₂O₂ system can be employed for the oxidation of activated methylene (B1212753) groups. adichemistry.com In the context of diazinane-2,4,6-trione synthesis, this could hypothetically be relevant in multi-step synthetic sequences where an oxidative transformation is required to form the trione (B1666649) functionality. For instance, a precursor with a methylene group at the C5 position could be oxidized to a carbonyl group. The mechanism of such an oxidation, often referred to as the Riley oxidation, involves the formation of a selenium ester intermediate followed by its decomposition. wikipedia.org The presence of H₂O₂ can regenerate the active selenium species, allowing for a catalytic cycle. nih.gov

However, it is important to note that the direct application of SeO₂-H₂O₂ for the primary synthesis of this compound is not a commonly reported method. Its utility would more likely be in the synthesis of functionalized analogues or in the development of novel synthetic routes starting from different precursors.

Scalable Synthetic Protocols for this compound Production

The development of scalable synthetic protocols is crucial for the transition from laboratory-scale synthesis to industrial production. For this compound, a key consideration for scalability is the efficiency and safety of the N-alkylation step.

A common approach for the synthesis of N-alkylated barbiturates involves the reaction of barbituric acid with an alkyl halide in the presence of a base. publish.csiro.au For a scalable process, several factors need to be optimized:

Reagent Cost and Availability: Utilizing cost-effective and readily available starting materials such as propyl bromide and common bases like sodium or potassium carbonate is essential.

Reaction Conditions: Moving from strong and hazardous bases like sodium hydride, often used in lab-scale synthesis, to milder and safer alternatives like potassium carbonate is a key aspect of developing a scalable process. The reaction temperature should be optimized to ensure a reasonable reaction time without leading to significant side product formation.

Work-up and Purification: The purification method must be amenable to large-scale operations. Crystallization is often preferred over chromatographic methods for large quantities. The choice of solvent for reaction and crystallization is therefore critical.

Table 2: Comparison of Laboratory vs. Scalable Synthesis Parameters for N-propylation

| Parameter | Laboratory Scale | Scalable Protocol |

| Base | NaH, LiHMDS | K₂CO₃, NaOH |

| Solvent | Anhydrous THF, DMF | Ethanol, Toluene, Water |

| Purification | Column Chromatography | Crystallization |

| Temperature | -78°C to reflux | 25°C to reflux |

| Safety | Higher risk with reactive reagents | Lower risk with milder reagents |

Note: This table provides a general comparison and specific conditions would need to be developed and optimized for the specific target molecule.

Elucidation of Reaction Mechanisms and Chemical Transformations of 1 Propyl 1,3 Diazinane 2,4,6 Trione

Fundamental Organic Reaction Pathways of the Diazinane-2,4,6-trione Nucleus

The diazinane-2,4,6-trione ring system, the central scaffold of 1-Propyl-1,3-diazinane-2,4,6-trione, can undergo a variety of fundamental organic reactions, including oxidation, reduction, and substitution. These transformations allow for the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science. irapa.orgontosight.ai

Oxidation Reactions of the Core Structure (e.g., formation of pyrimidine (B1678525) oxides)

The oxidation of the diazinane-2,4,6-trione core can lead to the formation of various oxidized products, including pyrimidine oxides. The specific outcome of the oxidation reaction is highly dependent on the oxidizing agent used and the reaction conditions. For instance, the use of reagents like hydrogen peroxide or potassium permanganate (B83412) can result in the formation of corresponding oxides. A notable reaction is the photo-induced oxidative cyclization of 1,3-dimethyl-5-(1-arylmethylidene)pyrimidine-2,4,6(1,3,5H)-triones, which yields areno wikipedia.orgpyrano[2,3-d]pyrimidine-2,4(1,3H)-dionylium ions. jst.go.jp This transformation highlights the potential for creating complex fused heterocyclic systems from the barbiturate (B1230296) core.

The mechanism of oxidation can be complex. For example, in the chemiluminescence of luminol, a related heterocyclic compound, the reaction involves deprotonation followed by oxidation to an anionic radical, which then forms a key α-hydroxy-peroxide intermediate. wikipedia.org While not a direct analogue, this illustrates the multi-step nature that oxidation reactions of such nitrogen-containing heterocycles can take.

Reduction Reactions Leading to Derivatives (e.g., reduced pyrimidine derivatives)

The reduction of the carbonyl groups within the diazinane-2,4,6-trione nucleus can yield a variety of reduced pyrimidine derivatives. The choice of reducing agent and reaction conditions is critical for controlling the extent and selectivity of the reduction.

A significant development in this area is the monoreduction of barbituric acids using samarium(II) iodide (SmI2) in the presence of water. nih.gov This method selectively reduces one of the imide carbonyls to a hemiaminal, a type of α-amino alcohol, in good yields and diastereoselectivities. nih.gov The reaction is believed to proceed through a one-electron reduction of the amide bond, forming a radical intermediate. nih.gov This represents a formal polarity reversal, or umpolung, of the typical reactivity of the amide carbonyl. nih.gov

Another approach involves the use of formic acid, specifically triethylammonium (B8662869) formate, to hydrogenate the 5-methylidene bond often present in derivatives of barbituric acid. jst.go.jp This method is particularly useful for preparing 5-arylmethylbarbituric acids and other 5-alkylbarbiturates with good yields and selectivity for the exocyclic double bond. jst.go.jpacs.org The reduction of such exocyclic double bonds at the C-5 position has been confirmed by NMR spectroscopy, where the signal for the proton on the sp2 carbon disappears and a new signal for the proton on the sp3 carbon appears at a significantly upfield chemical shift. acs.org

The table below summarizes key findings in the reduction of barbituric acid derivatives.

| Reducing Agent | Substrate Type | Product Type | Key Features |

| SmI2/H2O | Barbituric acids | Hemiaminals (α-amino alcohols) | Monoreduction, good yields and diastereoselectivities, proceeds via a radical intermediate. nih.gov |

| Triethylammonium formate | 5-Arylmethylenebarbituric acids | 5-Arylmethylbarbituric acids | Selective hydrogenation of the exocyclic double bond, good yields. jst.go.jp |

Nucleophilic and Electrophilic Substitution at the Diazinane Ring

The diazinane-2,4,6-trione ring is susceptible to both nucleophilic and electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Nucleophilic Substitution:

The electron-deficient nature of the diazinane ring, particularly at the carbon atoms of the carbonyl groups, makes it a target for nucleophiles. The reactivity of barbituric acid derivatives in nucleophilic reactions is influenced by their pKa values. mdpi.com The relatively low pKa indicates a higher propensity for deprotonation, forming a nucleophilic conjugate base. mdpi.com

A key example of nucleophilic substitution is the reaction of 2,4,6-trichloro-1,3,5-triazine (TCT), a related triazine compound, with various nucleophiles such as phenols, thiols, and amines. csic.es These reactions proceed via a nucleophilic aromatic substitution (SNAr) mechanism and can be controlled by temperature to achieve selective mono-, di-, or tri-substitution. csic.es It has been observed that once an amine is incorporated onto the triazine ring, further substitution with other types of nucleophiles under the same conditions becomes difficult. csic.es

Electrophilic Substitution:

While the diazinane ring itself is electron-deficient, electrophilic substitution reactions can occur, particularly at the C-5 position, especially after deprotonation which generates a highly nucleophilic carbanion. The resulting enolate can then react with various electrophiles. mdpi.comlibretexts.org

The Friedel-Crafts reaction, a classic electrophilic aromatic substitution, can be applied to synthesize derivatives of barbituric acid. wikipedia.org This involves the alkylation or acylation of the aromatic ring in the presence of a Lewis acid catalyst. wikipedia.org Other important electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com The directing effects of existing substituents on the ring play a crucial role in determining the position of the incoming electrophile. wikipedia.org Activating groups generally direct the incoming electrophile to the ortho and para positions, while deactivating groups direct it to the meta position. wikipedia.org

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing novel synthetic routes. This includes studying the role of catalysts and identifying transient species formed during the reaction.

Catalytic Effects on Reaction Selectivity and Rate

Catalysts play a pivotal role in many transformations of the diazinane-2,4,6-trione core, influencing both the rate of reaction and the selectivity towards a particular product.

In enantioselective transformations of barbituric acid derivatives, both organocatalysts and metal-based catalysts have been employed. mdpi.com For example, Cinchona-based thiourea (B124793) has been used as an organocatalyst in the (3+2) cycloaddition between alkylidene barbiturates and 3-isothiocyanato oxindoles to produce spirobarbiturates with high enantiomeric excess. mdpi.com Palladium catalysts have been utilized in enantioselective (4+2) cycloaddition reactions between vinyl benzoxazinanones and benzylidene N,N'-dimethyl barbituric acids. mdpi.com The proposed mechanism for the palladium-catalyzed reaction involves the formation of a π-allyl-palladium-ligand complex, with the intramolecular addition of the carbanion of the barbiturate being the rate-limiting and enantio-determining step. mdpi.com

Lewis acids are commonly used to catalyze electrophilic aromatic substitution reactions by generating a more potent electrophile. wikipedia.orgmasterorganicchemistry.com For instance, in Friedel-Crafts alkylation, a Lewis acid like aluminum trichloride (B1173362) is often required. wikipedia.org In the context of borane-catalyzed reactions, transborylation, a process involving the exchange of groups between boron atoms, is an emerging strategy for rendering traditionally stoichiometric reactions catalytic. beilstein-journals.org

The table below provides examples of catalysts used in the transformation of barbituric acid derivatives.

| Catalyst Type | Reaction Type | Example Catalyst | Role of Catalyst |

| Organocatalyst | (3+2) Cycloaddition | Cinchona-based thiourea | Enantioselective synthesis of spirobarbiturates. mdpi.com |

| Metal Catalyst | (4+2) Cycloaddition | Palladium complex | Enantioselective synthesis of spiro-compounds. mdpi.com |

| Lewis Acid | Friedel-Crafts Alkylation | Aluminum trichloride | Generation of the electrophile. wikipedia.org |

| Borane | Hydroboration | H-B-9-BBN | Catalytic hydrocyanation of enones. beilstein-journals.org |

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are essential for elucidating reaction mechanisms. In many reactions involving the diazinane-2,4,6-trione nucleus, transient species such as radicals, carbocations, and carbanions are formed.

In the SmI2-mediated reduction of barbituric acids, the formation of a radical anion intermediate is proposed. nih.gov This radical is stabilized by anomeric effects and nN→π*CO delocalization. nih.gov In electrophilic aromatic substitution reactions, a key intermediate is the arenium ion, also known as a sigma complex or benzenium ion. libretexts.org This cationic intermediate is formed when the electrophile attacks the aromatic ring. libretexts.org The stability of this intermediate is influenced by the substituents present on the ring. wikipedia.org

In the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol, seleniranium intermediates have been identified. mdpi.com The reaction proceeds stepwise at three different centers of these intermediates, highlighting the complex reactivity that can arise from heterocyclic systems containing multiple heteroatoms. mdpi.com While this example does not directly involve a diazinane-trione, it underscores the importance of considering cyclic intermediates in the reactions of related heterocyclic compounds.

The study of reaction intermediates often requires specialized techniques such as NMR spectroscopy and X-ray crystallography to determine their structure and properties. nih.govwur.nl

Advanced Functionalization Strategies for this compound

The strategic functionalization of this compound, a derivative of barbituric acid, is a key area of research for the development of novel compounds with tailored properties. The reactivity of this heterocyclic scaffold allows for modifications at several positions, with the N1-propyl substituent and the C5 position of the diazinane ring being primary targets for derivatization. These modifications are instrumental in modulating the physicochemical and biological characteristics of the parent molecule.

Modifications at the N1-Propyl Substituent

The N1-propyl group of this compound offers opportunities for structural elaboration, although direct modification of the existing propyl chain is less common than the introduction of varied N-substituents during synthesis. The general synthetic route to N-substituted barbituric acid derivatives involves the condensation of a substituted urea (B33335) with a malonic acid derivative. cdnsciencepub.com In the case of this compound, N-propylurea would be the starting material.

Further functionalization strategies could hypothetically involve reactions of the propyl group itself, such as halogenation followed by nucleophilic substitution, or oxidation to introduce hydroxyl or carbonyl functionalities. However, such transformations might be challenging due to the potential for competing reactions at the diazinane ring.

A more practical approach for achieving diverse N1-substitutions involves the initial synthesis of barbituric acid or a C5-substituted barbituric acid, followed by N-alkylation. This allows for the introduction of a wide array of functionalized alkyl or aryl groups at the N1 position.

Table 1: Representative N-Alkylation Reactions for Barbituric Acid Derivatives

| N-Substituent to be Introduced | Alkylating/Arylating Agent | Reaction Conditions | Reference |

| Ethyl | Ethyl iodide | Base (e.g., NaH, K2CO3) in a suitable solvent (e.g., DMF) | cdnsciencepub.com |

| Benzyl | Benzyl bromide | Phase transfer catalyst (e.g., TBAB) in a biphasic system | General Method |

| Phenyl | Phenylboronic acid | Copper-catalyzed N-arylation (Ullmann condensation) | General Method |

This table presents generalized conditions for N-alkylation/arylation of the barbituric acid scaffold, which are applicable for the synthesis of derivatives of this compound by selecting the appropriate starting materials.

Derivatization at the C5 Position of the Diazinane Ring

The C5 position of the 1,3-diazinane-2,4,6-trione ring is a highly versatile site for introducing a wide range of substituents, significantly influencing the molecule's properties. The methylene (B1212753) group at C5 is activated by the two adjacent carbonyl groups, making it acidic and susceptible to a variety of chemical transformations.

One of the most common methods for functionalizing the C5 position is the Knoevenagel condensation. This reaction involves the condensation of this compound with aldehydes or ketones in the presence of a basic catalyst (e.g., piperidine, pyridine) to yield 5-alkylidene or 5-arylidene derivatives. mdpi.com

Another important strategy is the direct alkylation or acylation at the C5 position. This is typically achieved by first generating the C5-anion (enolate) using a suitable base, followed by reaction with an electrophile such as an alkyl halide or an acyl chloride. researchgate.net

Furthermore, the C5 position can be halogenated, typically with N-bromosuccinimide (NBS) or bromine, to introduce a bromine atom. gatech.edu This 5-bromo derivative serves as a valuable intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of various amine, alkoxide, or other nucleophilic groups. gatech.edu

Table 2: Key Derivatization Reactions at the C5 Position of this compound

| Reaction Type | Reagents | Product Type | Reference |

| Knoevenagel Condensation | Aromatic/Aliphatic Aldehyde, Basic Catalyst (e.g., Pyridine) | 5-Alkylidene/Arylidene barbiturates | mdpi.com |

| Alkylation | Alkyl Halide, Base (e.g., Sodium Ethoxide) | 5-Alkyl barbiturates | cdnsciencepub.com |

| Acylation | Acyl Chloride, Base (e.g., Pyridine) | 5-Acyl barbiturates | researchgate.net |

| Bromination | N-Bromosuccinimide (NBS) or Br2 | 5-Bromo barbiturates | gatech.edu |

| Nucleophilic Substitution | Amine, Alcohol, or other Nucleophile (on 5-bromo derivative) | 5-Amino/Alkoxy/etc. barbiturates | gatech.edu |

These advanced functionalization strategies provide a powerful toolkit for the synthesis of a diverse library of this compound derivatives, enabling the fine-tuning of their chemical and biological profiles for various applications.

Spectroscopic and Diffraction Based Structural Characterization Principles of 1 Propyl 1,3 Diazinane 2,4,6 Trione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework. For 1-Propyl-1,3-diazinane-2,4,6-trione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides a unique fingerprint of a molecule, revealing the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. acdlabs.com In a typical deuterated solvent like DMSO-d₆, the spectrum of this compound is expected to show characteristic signals for the propyl group and the heterocyclic ring protons.

The N-H protons of the barbiturate (B1230296) ring typically appear as a broad singlet at a downfield chemical shift, often around 11.1 ppm, as seen in the parent compound, barbituric acid. chemicalbook.com The methylene (B1212753) protons (C5-H₂) of the diazinane ring are expected to resonate as a singlet around 3.5 ppm. chemicalbook.com

The signals for the N-propyl group are predicted based on standard chemical shift values and splitting patterns:

N-CH₂- : A triplet, deshielded by the adjacent nitrogen atom.

-CH₂- : A multiplet (typically a sextet), coupled to the five adjacent protons on both sides.

-CH₃ : A triplet, appearing at the most upfield position.

The integration of these peaks, representing the area under the signals, corresponds to the number of protons in each environment, confirming the 2:2:2:3 ratio for the ring N-H, ring C-H₂, N-CH₂, -CH₂-, and -CH₃ protons, respectively. acdlabs.com

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | ~11.1 | Singlet (broad) | 1H |

| N-CH₂-CH₂-CH₃ | ~3.7 - 3.9 | Triplet | 2H |

| Ring CH₂ | ~3.5 | Singlet | 2H |

| N-CH₂-CH₂-CH₃ | ~1.5 - 1.7 | Sextet | 2H |

| N-CH₂-CH₂-CH₃ | ~0.9 | Triplet | 3H |

Note: Predicted values are based on data from barbituric acid and general principles of NMR spectroscopy. Actual experimental values may vary.

Complementing the proton data, Carbon-13 (¹³C) NMR spectroscopy maps the carbon backbone of the molecule. Each unique carbon atom produces a distinct signal, providing direct evidence of the molecular framework. miamioh.edu

For this compound, distinct signals are expected for the three carbonyl carbons, the methylene carbon within the ring, and the three carbons of the propyl chain. The carbonyl carbons (C=O) are the most deshielded, appearing far downfield. Studies on the parent barbituric acid show these resonances in the range of 150-170 ppm. researchgate.net The chemical shifts of the propyl group carbons are influenced by the electronegative nitrogen atom, causing a downfield shift that decreases with distance from the nitrogen. miamioh.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2, C4, C6 (C=O) | ~150 - 170 |

| C5 (Ring CH₂) | ~40 - 45 |

| N-CH₂-CH₂-CH₃ | ~40 - 45 |

| N-CH₂-CH₂-CH₃ | ~20 - 25 |

| N-CH₂-CH₂-CH₃ | ~10 - 15 |

Note: Predicted values are based on data from barbituric acid and related structures. Experimental conditions can influence actual shifts.

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the complete molecular puzzle by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a clear correlation between the N-CH₂ and the central -CH₂- protons of the propyl group, and another correlation between the central -CH₂- and the terminal -CH₃ protons. This confirms the connectivity of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. An HSQC spectrum would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, confirming that the triplet at ~0.9 ppm arises from protons attached to the carbon at ~10-15 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly powerful for connecting different parts of the molecule. Key expected correlations would include the N-CH₂ protons of the propyl group showing a cross-peak to the C4 and C6 carbonyl carbons of the diazinane ring. This correlation is critical as it unambiguously confirms that the propyl group is attached to the N1 position.

The combined use of these 1D and 2D NMR methods provides a comprehensive and definitive structural elucidation of the molecule. np-mrd.org

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are highly effective for identifying functional groups and providing insights into molecular conformation. tandfonline.comresearchgate.net

The IR and Raman spectra of this compound are dominated by absorptions corresponding to its key functional groups.

N-H Stretching: A prominent band corresponding to the N-H stretching vibration is expected in the IR spectrum, typically in the region of 3100-3300 cm⁻¹.

C-H Stretching: The aliphatic C-H stretching vibrations of the propyl group and the ring methylene group will appear in the 2850-3000 cm⁻¹ region. docbrown.info

C=O Stretching: The most intense and characteristic absorptions in the IR spectrum are due to the carbonyl (C=O) groups. Barbiturates typically show multiple strong bands in the 1650-1750 cm⁻¹ region, reflecting the different electronic environments of the three carbonyl groups. tandfonline.comoptica.org

N-H Bending: The bending vibration of the N-H group is typically observed around 1500 cm⁻¹. gatech.edu

Pyrimidine (B1678525) Ring Vibrations: The Raman spectrum is particularly useful for identifying vibrations of the heterocyclic ring. A symmetric "breathing" vibration of the pyrimidine ring often gives a prominent peak, which has been observed around 650 cm⁻¹ for other barbiturates. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | IR | 3100 - 3300 | Medium-Strong |

| C-H Stretch (Aliphatic) | IR, Raman | 2850 - 3000 | Strong |

| C=O Stretch | IR | 1650 - 1750 | Very Strong (Multiple Bands) |

| N-H Bend | IR | ~1500 | Medium |

| Ring Breathing | Raman | ~650 | Strong |

Note: Values are based on data for barbituric acid and related derivatives. nist.govchemicalbook.com

Vibrational spectroscopy can also provide information about the molecule's three-dimensional shape or conformation. The rotational freedom around the N-C bond of the propyl group can lead to different stable conformers (rotamers). Each conformer possesses a unique set of vibrational frequencies.

While the energetic differences may be small, high-resolution vibrational spectra, sometimes recorded at low temperatures, can reveal the presence of multiple conformers through the appearance of additional, closely spaced peaks. tandfonline.com In particular, the C-H bending and rocking modes of the propyl chain and the C-N stretching vibrations are sensitive to the conformational state. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to deduce the most stable conformation of this compound in a given state (solid or solution).

Computational and Theoretical Chemistry of 1 Propyl 1,3 Diazinane 2,4,6 Trione

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the intricate details of the molecular and electronic framework of 1,3-diazinane-2,4,6-trione derivatives. These methods provide a powerful lens to inspect properties at the atomic level.

Density Functional Theory (DFT) Applications to 1,3-Diazinane-2,4,6-triones

Density Functional Theory (DFT) has been widely employed to investigate the structural and electronic properties of barbituric acid and its derivatives. bohrium.com By optimizing the geometry of these molecules, researchers can accurately predict bond lengths and angles, which have shown good correlation with experimental data obtained from single-crystal X-ray diffraction. bohrium.com For instance, the B3LYP functional combined with basis sets like 6-31G(d) or 6-31G(d,p) has been successfully used to refine geometries obtained from X-ray crystallography. bohrium.com

DFT calculations are also crucial for understanding the tautomeric equilibria in barbituric acid, the parent compound of 1-Propyl-1,3-diazinane-2,4,6-trione. Studies have investigated various keto-enol tautomers, revealing that the pure keto form is the most stable. biointerfaceresearch.com These calculations help in understanding how the movement of hydrogen atoms between nitrogen and oxygen atoms affects the molecule's stability and electronic properties. biointerfaceresearch.com Furthermore, DFT can be used to compute frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity and electronic transitions. biointerfaceresearch.comresearchgate.net The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, are valuable for identifying the electrophilic and nucleophilic sites within the molecule. bohrium.comnih.gov These maps visualize the charge distribution and are instrumental in predicting sites for potential intermolecular interactions, such as hydrogen bonding. bohrium.com

Ab Initio Methods for Electronic Property Prediction

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, offer a high level of theory for predicting the electronic properties of molecules like this compound. These methods are essential for obtaining accurate predictions of molecular geometries and energies. researchgate.net

Ab initio calculations have been used to investigate the binding energies within crystal structures of related molecules, differentiating between intra-layer and inter-layer interaction energies. researchgate.net Such calculations can elucidate the forces governing the three-dimensional arrangement of molecules in the solid state. For predicting properties like pKa, which is crucial for understanding a molecule's behavior in solution, ab initio methods have been developed that link quantum chemically derived molecular geometries to acidity. researchoutreach.org These methods can provide highly accurate pKa estimates, sometimes even helping to identify and correct erroneous experimental values. researchoutreach.org

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscapes and dynamic behavior of molecules over time. nih.govnih.gov For N-substituted derivatives of cyclic compounds, MD simulations can reveal the preferred low-energy conformations and the dynamic interplay of different parts of the molecule. nih.gov

These simulations can predict total energies in different environments, such as in a vacuum or in solution, and calculate parameters like interaction energies and dihedral angles. nih.gov By simulating the movement of atoms over a period, MD can provide a detailed picture of the molecule's flexibility and the transitions between different conformational states. This is particularly important for understanding how a molecule like this compound might interact with biological targets, as its shape and flexibility are key determinants of its binding affinity.

Theoretical Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict the reactivity of molecules and to map out potential reaction pathways, providing insights that are often difficult to obtain through experiments alone.

Calculation of Activation Energies and Transition States

A critical aspect of understanding chemical reactions is the determination of the activation energy (Ea), which is the minimum energy required for a reaction to occur. wikipedia.orgwebflow.com The Arrhenius equation provides a fundamental relationship between the rate constant of a reaction, temperature, and the activation energy. webflow.comfsu.edu Computational methods can be used to calculate the activation energy by determining the energy of the transition state, which is the highest point on the reaction energy profile. fsu.edu

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state structure and its energy. This allows for the direct calculation of the activation energy, providing a quantitative measure of the reaction's feasibility. youtube.com These calculations are invaluable for understanding reaction mechanisms and for predicting how changes in molecular structure will affect reaction rates.

Computational Analysis of Site Specificity and Selectivity

Computational methods are also adept at predicting the site specificity and selectivity of chemical reactions. By analyzing the electronic properties of a molecule, such as the distribution of electron density and the energies of molecular orbitals, it is possible to predict which parts of the molecule are most likely to be involved in a reaction.

For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can indicate the most probable sites for nucleophilic or electrophilic attack. biointerfaceresearch.com Molecular electrostatic potential (MEP) maps can also highlight regions of the molecule that are electron-rich or electron-poor, providing further clues about reactive sites. bohrium.com This information is crucial for predicting the outcome of chemical reactions and for designing new synthetic routes to create specific derivatives of this compound. mdpi.com

Table of Calculated Properties for Barbituric Acid Derivatives (Illustrative)

| Property | Calculated Value | Method/Basis Set | Reference |

| HOMO-LUMO Gap | 0.1177 eV | DFT | researchgate.net |

| Activation Energy | 20.6 kJ/mol | webflow.com | |

| pKa | 3.16 | researchgate.net |

Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular structure and crystalline arrangement of this compound are significantly influenced by non-covalent intermolecular interactions, primarily hydrogen bonding and, to a lesser extent, π-π stacking. Computational modeling is an essential tool for elucidating the nature and energetics of these interactions.

Hydrogen Bonding:

The 1,3-diazinane-2,4,6-trione ring possesses both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl C=O groups). This facilitates the formation of extensive hydrogen bond networks, which are a dominant feature in the crystal structures of barbiturates. nih.gov

Theoretical modeling of these hydrogen bonds is typically performed using quantum mechanics (QM) and molecular mechanics (MM) methods. Density Functional Theory (DFT) is a widely used QM method for accurately calculating the geometries and energies of hydrogen-bonded dimers and larger clusters. nih.gov Ab initio path-integral molecular dynamics (PIMD) simulations can also be employed to investigate the quantum nature of these bonds, accounting for effects like zero-point motion and proton tunneling. youtube.comresearchgate.net

Key modeled aspects of hydrogen bonding in systems analogous to this compound include:

Bond Geometry: Calculations determine optimal bond lengths (e.g., N-H···O distance) and angles, which are critical for stable crystal packing.

Network Formation: Simulations can predict the formation of specific hydrogen-bonding motifs, such as chains, sheets, or more complex three-dimensional networks. illinoisstate.edu These networks are crucial in defining the crystal's physical properties.

π-π Stacking:

While hydrogen bonding is the primary intermolecular force, π-π stacking interactions between the heterocyclic rings of adjacent molecules can also contribute to the stability of the crystalline structure. The planar nature of the diazinane-trione ring facilitates these interactions.

Computational studies on π-π stacking often employ dispersion-corrected density functional theory (DC-DFT) methods, as standard DFT may not adequately describe these non-covalent forces. msstate.edumsstate.edu These computational approaches can model:

Stacking Geometry: The preferred arrangement of the stacked rings, which can be parallel-displaced or T-shaped, is determined by a balance of attractive and repulsive forces.

Influence of Substituents: The presence of the propyl group at the N1 position can influence the nature and extent of π-π stacking by introducing steric effects.

The table below summarizes the computational methods used to model these intermolecular interactions.

| Interaction Type | Computational Methods | Key Parameters Modeled |

| Hydrogen Bonding | Quantum Mechanics (DFT, ab initio PIMD), Molecular Mechanics (MM) | Bond distance and angles, interaction energy, network topology, quantum effects. |

| π-π Stacking | Dispersion-Corrected Density Functional Theory (DC-DFT) | Stacking geometry (e.g., parallel-displaced), inter-planar distance, interaction energy. |

This table is generated based on principles from cited research on related molecular systems.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Diazinane-2,4,6-trione Derivatives (theoretical frameworks only)

Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models that aim to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. For derivatives of diazinane-2,4,6-trione (barbiturates), various QSAR methodologies have been developed, relying on a systematic theoretical framework.

The general theoretical framework for a QSAR study on diazinane-2,4,6-trione derivatives involves several key steps:

Molecular Structure Optimization and Descriptor Calculation: The three-dimensional structures of the compounds in the dataset are optimized using computational chemistry methods. Quantum mechanical methods, such as the semi-empirical AM1 or ab initio methods, are often employed for this purpose. nih.govmsstate.edu From these optimized structures, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological Descriptors: Describe the atomic connectivity within the molecule.

Geometric Descriptors: Relate to the 3D shape and size of the molecule.

Electronic Descriptors: Characterize the electronic properties, such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO).

Physicochemical Descriptors: Include properties like lipophilicity (logP), molar refractivity, and polarizability. illinoisstate.edumsstate.edu

Statistical Model Development: A mathematical relationship is established between the calculated molecular descriptors (the independent variables) and the observed activity or property (the dependent variable). The most common statistical method used is Multiple Linear Regression (MLR). illinoisstate.edumsstate.edumsstate.edu This method generates a linear equation of the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where 'c' represents regression coefficients and 'D' represents the molecular descriptors.

Variable Selection: To avoid overfitting and to create a robust and interpretable model, a subset of the most relevant descriptors is selected from the large pool of calculated descriptors. Techniques like genetic algorithms or backward elimination are used for this purpose. illinoisstate.edumsstate.edu

Model Validation: The predictive power of the developed QSAR model is rigorously assessed. A common technique is cross-validation, where the dataset is divided into a training set (to build the model) and a test set (to evaluate its predictive ability). msstate.edumsstate.edu The statistical quality of the model is judged by parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

The table below outlines the theoretical framework of QSAR methodologies applied to this class of compounds.

| QSAR Step | Theoretical Approach | Examples of Methods/Descriptors |

| Structure Optimization | Quantum Mechanics (QM) | Semi-empirical (e.g., AM1), Ab initio (e.g., 6-31G basis set) nih.govillinoisstate.edumsstate.edu |

| Descriptor Calculation | Calculation of numerical values representing molecular structure and properties. | Topological, geometric, electronic (e.g., molecular electrostatic potential), physicochemical (e.g., logP). nih.govmsstate.edu |

| Model Building | Application of statistical methods to correlate descriptors with activity. | Multiple Linear Regression (MLR), Discriminant Analysis. nih.govmsstate.edu |

| Model Validation | Assessment of the model's statistical significance and predictive capability. | Cross-validation (leave-one-out), external test set validation. msstate.edumsstate.edu |

This table is a generalized framework based on cited QSAR studies on barbiturate (B1230296) derivatives.

Molecular Interaction and Mechanistic Theories Involving 1 Propyl 1,3 Diazinane 2,4,6 Trione

Theoretical Frameworks for Macromolecular Target Recognition

The biological effects of 1-Propyl-1,3-diazinane-2,4,6-trione are predicated on its ability to recognize and bind to specific macromolecular targets, primarily proteins such as enzymes and receptors.

Principles of Enzyme Inhibition by Diazinane-2,4,6-trione Derivatives

Derivatives of diazinane-2,4,6-trione, the core structure of this compound, have been shown to inhibit various enzymes. For instance, certain barbiturate (B1230296) derivatives have demonstrated inhibitory activity against enzymes like α-glucosidase and β-glucuronidase. nih.gov One study on pyrimidine-2,4,6-trione derivatives reported that compound 3m was a potent α-glucosidase inhibitor with an IC50 value of 22.9±0.5μM, significantly more active than the standard, acarbose. nih.gov Another compound, 3f, showed moderate inhibition of β-Glucuronidase. nih.gov

Furthermore, isoindolin-1-ones fused to barbiturates have been designed and synthesized as novel inhibitors of the urease enzyme, which is crucial for the survival of Helicobacter pylori. nih.gov In vitro results indicated that these compounds exhibited higher inhibitory activity than the standard inhibitor, thiourea (B124793), with one compound demonstrating an IC50 of 0.82 ± 0.03 μM. nih.gov The proposed mechanism often involves the interaction of the diazinane-2,4,6-trione scaffold with the active site of the enzyme, leading to competitive or non-competitive inhibition. The nature and position of substituents on the diazinane-2,4,6-trione ring play a crucial role in determining the potency and selectivity of enzyme inhibition.

Mechanistic Hypotheses for Receptor Binding

A primary mechanistic hypothesis for the action of many barbiturate derivatives is their interaction with the GABA-A receptor complex in the central nervous system. nih.gov Research on optical isomers of 1-methyl-5-phenyl-5-propylbarbituric acid, a compound structurally related to this compound, has provided insights into these interactions. nih.gov The R(-) isomer of this compound was found to produce depressant effects, while the S(+) isomer induced convulsions. nih.gov These opposing pharmacological activities are thought to be due to their differential interaction with the convulsant binding site at the GABA-A receptor complex. nih.gov Specifically, the S(+) isomer competitively inhibited the binding of [35S]t-butylbicyclophosphorothionate (TBPS), a ligand for the picrotoxin (B1677862) site, while the R(-) isomer inhibited it noncompetitively. nih.gov This suggests that the convulsant and depressant effects may be mediated by acting on distinct convulsant and anticonvulsant sites within the GABA-A receptor complex, respectively. nih.gov

Computational Approaches to Ligand-Target Interaction Modeling (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are instrumental in elucidating the potential interactions between ligands like this compound and their macromolecular targets. nih.govresearchgate.net These in silico techniques predict the preferred orientation of a ligand when bound to a receptor or enzyme, as well as the binding affinity.

Molecular docking studies have been employed to investigate the inhibitory potential of barbituric acid derivatives against various targets. For example, the interaction between isoindolin-1-ones fused to barbiturates and the Jack bean urease enzyme was studied using molecular docking to understand their inhibitory activity. nih.gov Similarly, docking studies on barbituric acid derivatives derived from phenobarbital (B1680315) have been used to explore their potential as antimicrobial agents. researchgate.net These computational models help in visualizing the binding modes and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. Such studies have also been applied to understand the inhibition of human DNA topoisomerase IIα by 4,6-substituted-1,3,5-triazin-2(1H)-ones, a related class of compounds. nih.gov

Table 1: Examples of Molecular Docking Studies on Diazinane-2,4,6-trione Derivatives

| Derivative Class | Macromolecular Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Isoindolin-1-ones fused to barbiturates | Jack bean urease | Docking results were in harmony with in vitro inhibitory activity, helping to understand the interaction between the compounds and the enzyme. | nih.gov |

| Barbituric acid derivatives from phenobarbital | Bacterial and Fungal Proteins | Investigated the inhibitory potential of the synthesized compounds against microbial targets. | researchgate.net |

| 4,6-substituted-1,3,5-triazin-2(1H)-ones | Human DNA topoisomerase IIα | Provided insights into the binding model, highlighting the importance of specific interactions for inhibitory activity. | nih.gov |

Postulated Molecular Pathways of Action

Beyond direct interaction with enzymes and receptors, the biological effects of this compound may be mediated through the modulation of broader cellular signaling pathways and interactions with nucleic acids.

Theoretical Modulation of Cellular Signaling Pathways (e.g., oxidative stress, inflammation pathways)

It is hypothesized that diazinane-2,4,6-trione derivatives could modulate cellular signaling pathways involved in oxidative stress and inflammation. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov Certain molecules can influence these pathways. For example, roburic acid has been shown to reprogram proinflammatory M1 macrophages to an anti-inflammatory M2 phenotype by blocking the ERK/HIF-1α/GLUT1 pathway. nih.gov

Inflammation is a complex biological response, and its pathways are tightly regulated. The arachidonic acid pathway is a key source of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. youtube.comyoutube.com It is plausible that compounds like this compound could interfere with these inflammatory cascades. Studies on polyunsaturated fatty acids have demonstrated their ability to inhibit the expression of the proinflammatory chemokine interleukin-8 (IL-8) in H. pylori-infected gastric epithelial cells by suppressing the activation of pathways involving EGFR, MAPKs, and NF-κB. nih.gov While direct evidence for this compound is lacking, the potential for this class of compounds to modulate such fundamental cellular processes remains an area of active theoretical consideration.

Hypothesized Interactions with Nucleic Acid Structures

The interaction of small molecules with nucleic acids, such as DNA and RNA, can lead to significant biological consequences. It is hypothesized that this compound, or its metabolites, could interact with nucleic acid structures. Such interactions can occur through various modes, including intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. nih.gov

Mechanistic Insights into Binding Specificity and Selectivity

The interaction of this compound with its biological targets is governed by precise molecular mechanisms that determine its specificity and selectivity. As a member of the barbiturate class of compounds, its primary mode of action involves the modulation of γ-aminobutyric acid type A (GABA-A) receptors, which are the main inhibitory neurotransmitter receptors in the central nervous system. ontosight.ainih.gov

Barbiturates, including this compound, function as positive allosteric modulators of GABA-A receptors. wikipedia.orgnih.gov This means they bind to a site on the receptor that is distinct from the binding site of the endogenous ligand, GABA. wikipedia.org This allosteric binding enhances the receptor's affinity for GABA, leading to an increased frequency and/or duration of the opening of the receptor's associated chloride ion channel. wikipedia.org The resulting influx of chloride ions hyperpolarizes the neuron, making it less susceptible to firing and thus producing a depressant effect on the central nervous system. ontosight.aiwikipedia.org At higher concentrations, some barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA. nih.gov

The specificity of this interaction is dictated by the unique structure of the barbiturate binding pocket on the GABA-A receptor. While the exact binding site is still under extensive investigation, research points to a location within the transmembrane domain of the receptor. nih.gov It is believed to be a pocket formed at the interface of different subunits of the pentameric receptor complex. nih.govnih.gov Studies have implicated the second and third transmembrane domains of the β subunit as being critical for binding, with specific amino acid residues, such as methionine 286 on the β subunit and methionine 236 on the α subunit, potentially forming key contact points. nih.gov

The structure-activity relationship (SAR) of barbiturates provides significant insight into their binding specificity. The chemical structure of the barbiturate molecule itself, particularly the substitutions on the core barbituric acid ring, plays a pivotal role in determining its binding affinity and pharmacological profile.

| Structural Position | Type of Substitution | Influence on Binding and Activity |

| C5 | Two substituents are required for hypnotic activity. cutm.ac.in | The nature of these groups (e.g., alkyl, aromatic) influences lipophilicity, which affects the ability to cross the blood-brain barrier and the duration of action. nih.govfirsthope.co.in Branching or unsaturation in these groups can decrease the duration of action due to easier metabolic breakdown. cutm.ac.inpharmacy180.com |

| N1 and N3 | Substitution of one imide hydrogen with an alkyl group (e.g., the propyl group in this compound). | N-alkylation reduces the acidity of the compound and can lead to a more rapid onset and shorter duration of action. cutm.ac.inpharmacy180.com Attachment of alkyl groups to both N1 and N3 renders the drug non-acidic and inactive. pharmacy180.com |

| C2 | Replacement of the oxygen atom with a sulfur atom (to form a thiobarbiturate). | This modification significantly increases lipid solubility, resulting in a very rapid onset and shorter duration of action. |

The presence of the propyl group at the N1 position of this compound is a key determinant of its selectivity and binding characteristics. This alkyl substitution reduces the acidity of the imide proton, which can influence the ionization state of the molecule at physiological pH. pharmacy180.com This property is crucial, as the ratio of ionized to unionized forms affects the molecule's ability to penetrate the blood-brain barrier and access its binding site on the GABA-A receptor. cutm.ac.inpharmacy180.com

Furthermore, the selectivity of barbiturates can be dependent on the subunit composition of the GABA-A receptor. nih.gov There are numerous subtypes of GABA-A receptors, assembled from a combination of different subunits (e.g., α, β, γ, δ). wikipedia.org While many barbiturates exhibit broad activity across various subtypes, some show a degree of selectivity. For example, phenobarbital is noted to have a reduced tendency to directly activate certain GABA-A receptors, such as those containing δ subunits, when compared to other barbiturates like pentobarbital. nih.gov This suggests that the structural features of a given barbiturate can fine-tune its interaction with specific receptor isoforms, leading to different pharmacological profiles. The N1-propyl substitution on this compound likely contributes to a unique interaction profile with the array of GABA-A receptor subtypes.

Comparative studies on different barbiturates highlight these distinctions in mechanistic action, providing a framework for understanding the potential behavior of N-propyl substituted analogues.

| Barbiturate | Effect on GABA-A IPSC Decay Time | Direct GABA-A Receptor Agonism |

| Pentobarbital | Increases decay time constant (EC₅₀ = 41 µM) in neocortical neurons. nih.gov | Induces receptor agonism at higher concentrations. nih.gov |

| Phenobarbital | Increases decay time constant (EC₅₀ = 144 µM) in neocortical neurons. nih.gov | Induces receptor agonism (EC₅₀ = 133 µM) in neocortical neurons. nih.gov |

| Amobarbital | Increases decay time constant (EC₅₀ = 103 µM) in neocortical neurons. nih.gov | Induces receptor agonism at higher concentrations. nih.gov |

These data illustrate that while the general mechanism is conserved, the potency and specific effects can vary significantly based on the molecular structure of the individual barbiturate. The binding of this compound is thus a complex interplay between its inherent chemical properties, dictated by its N1-propyl group, and the specific architecture of the GABA-A receptor subunit assembly it encounters.

Supramolecular Chemistry and Self Assembly of 1,3 Diazinane 2,4,6 Triones

Hydrogen Bonding Networks in Diazinane-2,4,6-trione Systems (e.g., N-H...N and N-H...O hydrogen bonds)

Hydrogen bonding is a predominant force in the self-assembly of 1,3-diazinane-2,4,6-trione systems. The core structure contains multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups), facilitating the formation of robust and predictable patterns. researchgate.net

In N-monosubstituted derivatives like 1-propyl-1,3-diazinane-2,4,6-trione, the presence of a single N-H donor group significantly influences the hydrogen-bonding motifs. Crystal structures of similar N-monosubstituted barbiturates reveal that they typically form either centrosymmetric dimers or helical chains through N-H...O hydrogen bonds. nih.govresearchgate.netsigmaaldrich.com In a dimer motif, two molecules are joined by a pair of N-H...O=C hydrogen bonds, creating a stable, cyclic R²₂(8) graph-set notation. researchgate.net Alternatively, these molecules can form infinite chains where each molecule donates one hydrogen bond and accepts another from a neighboring molecule. nih.govresearchgate.net

The specific motif adopted can be influenced by factors such as the nature of the substituent and crystallization conditions. For instance, studies on 5-hydroxy-5-propylbarbituric acid show a complex three-dimensional framework based on N-H...O(carbonyl), N-H...O(hydroxy), and O-H...O(carbonyl) hydrogen bonds, where each molecule is linked to five others. researchgate.netiucr.org The N-H...O hydrogen bonds are a recurring feature in the crystal structures of barbiturates and their complexes, often forming ribbon-like structures. nih.gov

| Hydrogen Bond Type | Description | Common Motifs | References |

| N-H...O | Interaction between the nitrogen-bound hydrogen and a carbonyl oxygen. | Dimers (R²₂(8) motif), Chains, Sheets, 3D Frameworks | nih.gov, researchgate.net, nih.gov, researchgate.net |

| N-H...N | Less common, but can occur with suitable acceptor molecules. | Chains, Layers | researchgate.net |

| O-H...O | Occurs in hydrated crystals or with hydroxylated derivatives. | Links primary motifs, stabilizes crystal packing | iucr.org |

π-π Stacking Interactions and Aromaticity in Self-Assembled Structures

In the crystal structures of barbiturate (B1230296) complexes, π-π stacking is frequently observed between adjacent rings, with typical centroid-centroid distances indicating a significant interaction. For example, in some metal complexes involving barbiturate anions, the interplanar separation between stacked rings can be around 3.5 Å. nih.gov These stacking interactions can guide the self-assembly process, leading to the formation of columnar structures or contributing to the stability of three-dimensional networks. tandfonline.comrsc.org The interplay between hydrogen bonding and π-π stacking is crucial; for instance, hydrogen-bonded ribbons of barbiturates can be further organized into layers or 3D architectures through stacking interactions. nih.govrsc.orgrsc.org The presence of aromatic residues in various self-assembling systems highlights the potential significance of π-π interactions in directing molecular recognition and assembly. nih.gov

Principles of Coordination Chemistry with Metal Centers as Building Blocks

The oxygen and nitrogen atoms in the 1,3-diazinane-2,4,6-trione ring can act as coordination sites for metal ions, making these compounds versatile ligands in coordination chemistry. researchgate.net Barbituric acid and its derivatives are known to form a wide range of complexes with various metals, leading to the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netrsc.orgmdpi.com

Deprotonation of the barbiturate ring, typically at the C5 position or an N-H group, generates an anionic ligand that coordinates to metal centers primarily through its oxygen atoms. nih.gov A systematic study of alkali metal complexes with barbituric acid showed that all organic species and water molecules coordinate to the metal centers via oxygen atoms, acting as either terminal or bridging ligands. nih.gov The coordination number of the metal can range from 4 to 8, depending on the size of the cation. nih.gov

The combination of barbiturate ligands with other organic building blocks and metal ions has led to the synthesis of new coordination complexes with diverse dimensionalities, from 1D chains to 3D frameworks. tandfonline.comtandfonline.com In these structures, the metal ions or clusters act as nodes, while the organic molecules, including the barbiturate, function as linkers. rsc.org The resulting MOFs can exhibit properties like porosity, which are of interest for applications in areas such as gas adsorption. rsc.org

| Metal Ion | Coordination Mode | Resulting Structure | References |

| Alkali Metals (Li⁺, Na⁺, K⁺, etc.) | Coordination via oxygen atoms of the barbiturate anion and water. | Polymeric coordination compounds (1D, 2D, 3D) | nih.gov |

| Transition Metals (Mn²⁺, Fe²⁺, Co²⁺, Zn²⁺) | Coordination via oxygen atoms, often with co-ligands. | 1D chains, 3D arrangements through H-bonding and π-stacking. | tandfonline.com, tandfonline.com |

| Lanthanides | Coordination with polypyridyl derivatives of triazines. | Luminescent materials, coordination polymers. | researchgate.net |

Self-Assembly Mechanisms in Crystalline and Solution States

The self-assembly of this compound and related compounds is driven by a combination of non-covalent interactions, both in the solid crystalline state and in solution. dovepress.com The process involves the spontaneous organization of molecules from a disordered state into a more ordered arrangement. dovepress.comnih.gov

In the crystalline state, self-assembly is primarily governed by the formation of strong, directional hydrogen bonds and π-π stacking interactions, as discussed previously. researchgate.net The final crystal structure represents a thermodynamic minimum, where the packing efficiency is maximized, and the intermolecular interactions are optimized. The specific patterns, such as the formation of dimers versus chains, can be influenced by the substituent on the nitrogen atom and the conditions of crystallization. nih.govresearchgate.net

In solution, the self-assembly process is more dynamic and is influenced by the solvent and concentration. Amphiphilic molecules, which have both hydrophobic and hydrophilic parts, can self-assemble in aqueous solutions. nih.gov For barbiturates, the propyl group provides a hydrophobic character, while the polar diazinane-trione ring is hydrophilic. In aqueous media, hydrophobic interactions can drive the aggregation of the propyl chains, while hydrogen bonding can occur between the polar head groups. nih.gov Studies on barbiturates with cyclodextrins in aqueous solution have shown the formation of inclusion complexes, where the barbiturate molecule or a part of it is encapsulated within the cyclodextrin (B1172386) cavity, driven by hydrophobic and van der Waals interactions. nih.gov The barbituric acid ring itself can also contribute to complex formation through hydrogen bonding with the cyclodextrin rim. nih.gov

Design and Formation of Co-crystals and Supramolecular Complexes

The ability of 1,3-diazinane-2,4,6-trione derivatives to form predictable hydrogen bonds makes them excellent candidates for the design of co-crystals and other supramolecular complexes. researchgate.netresearchgate.net A co-crystal is a multi-component crystal in which the components are held together by non-covalent interactions, typically hydrogen bonding. internationalscholarsjournals.com

By selecting a suitable co-former molecule that has complementary hydrogen bonding sites, it is possible to design new crystalline structures with modified physicochemical properties. internationalscholarsjournals.commdpi.com For example, a molecule with hydrogen bond acceptor groups can form co-crystals with barbiturates, which act as hydrogen bond donors. The formation of co-crystals can be achieved through various methods, including recrystallization from solution. mdpi.com

The design principles for these supramolecular systems rely on understanding the hierarchy of intermolecular interactions. Strong and directional hydrogen bonds often form the primary structure, such as chains or layers. researchgate.net Weaker interactions, like π-π stacking or van der Waals forces, then organize these primary structures into the final three-dimensional architecture. tandfonline.comtandfonline.com This approach has been used to create a wide variety of supramolecular assemblies with barbiturates, including complexes with metal ions and other organic molecules, leading to materials with diverse structures and potential functions. researchgate.nettandfonline.comtandfonline.com

Advanced Research Applications of 1 Propyl 1,3 Diazinane 2,4,6 Trione in Chemical Sciences

Role as Chemical Scaffolds and Building Blocks in Organic Synthesis

Barbituric acid and its N-alkylated derivatives, such as the 1-propyl variant, are recognized for their utility as fundamental building blocks in organic synthesis. The presence of active methylene (B1212753) protons and multiple carbonyl groups allows for a variety of chemical transformations.

Synthesis of Complex Heterocyclic Systems